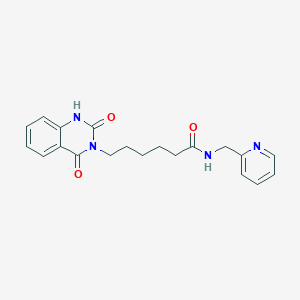

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide

Description

This compound features a hexanamide backbone substituted at the 6-position with a 2,4-dioxo-1H-quinazolin-3-yl moiety and an N-(pyridin-2-ylmethyl) group. Its molecular formula is C₂₂H₂₆N₄O₃, with a molecular weight of 394.47 g/mol . The quinazoline-dione core is a known pharmacophore in medicinal chemistry, often associated with kinase inhibition or receptor modulation. The pyridinylmethyl group may enhance solubility and target engagement through hydrogen bonding or π-π interactions.

Properties

IUPAC Name |

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c25-18(22-14-15-8-5-6-12-21-15)11-2-1-7-13-24-19(26)16-9-3-4-10-17(16)23-20(24)27/h3-6,8-10,12H,1-2,7,11,13-14H2,(H,22,25)(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVKCQDWQIMOKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Attachment of the Hexanamide Side Chain: The hexanamide side chain can be introduced through an amide coupling reaction. This involves the reaction of the quinazolinone derivative with hexanoic acid or its activated ester (e.g., hexanoyl chloride) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

Introduction of the Pyridin-2-ylmethyl Group: The final step involves the alkylation of the amide nitrogen with a pyridin-2-ylmethyl halide (e.g., pyridin-2-ylmethyl chloride) under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to hydroxyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridin-2-ylmethyl group, where halides can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Quinazoline N-oxides.

Reduction: Hydroxyquinazolinones.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Inhibition of Matrix Metalloproteinases (MMPs)

MMPs are a group of enzymes that play a crucial role in the degradation of extracellular matrix components, which is significant in various pathological processes including cancer metastasis. The compound has been identified as an effective inhibitor of MMP-13, which is implicated in cartilage degradation and tumor progression. According to a patent filed in 2002, quinazoline derivatives, including compounds similar to 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide, demonstrated significant inhibitory activity against MMPs, suggesting their potential use in treating diseases characterized by excessive MMP activity such as arthritis and cancer .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that modifications on the quinazoline scaffold can enhance its selectivity and potency against specific cancer types . The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Case Study:

In one study involving synthesized quinazoline derivatives, including variants similar to the target compound, it was found that these compounds could significantly reduce tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .

Antioxidant Properties

Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular diseases. Compounds with a quinazoline structure have been investigated for their antioxidant capabilities.

Research Findings:

A recent article reported that certain quinazoline derivatives possess notable antioxidant properties, which were evaluated using various assays such as DPPH radical scavenging and ABTS assays . The presence of the dioxo group in the structure is believed to contribute to these properties by facilitating electron donation.

Summary of Biological Activities

The following table summarizes the biological activities associated with 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide and related compounds:

Mechanism of Action

The mechanism of action of 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. This interaction can lead to the inhibition of enzyme activity or the blocking of receptor signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinazoline-Dione Cores

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Substituent Effects : The pyridinylmethyl group in the target compound may improve solubility compared to halogenated analogues like BU88051 (2,4-difluorophenyl) or dichlorophenyl derivatives .

- Core Modifications: The benzoquinazolinone in exhibits a fused aromatic system, enhancing potency for M₁ receptor modulation but increasing molecular weight (~480 g/mol) .

Hexanamide-Based PROTACs and Degraders

Compound 6g () :

- Structure : 6-(4-(benzyl-ureido)phenyl)piperazinylhexanamide linked to a dioxoisoindolinyl group.

- Application : Dual PROTAC degrader of CDK12/CDK13 with HRMS (ESI) m/z 794.3409 and 99.2% HPLC purity .

- Comparison : Unlike the target compound, 6g’s piperazine and dioxoisoindolinyl groups enable protein degradation via E3 ligase recruitment, a distinct mechanism from direct receptor modulation.

PSP65 () :

- Structure: 6-aminohexanamide with biphenyl and hydrazinecarbonyl groups.

- Synthesis : Yield of 23% , highlighting synthetic challenges compared to the target compound’s straightforward amidation .

Key Observations :

Research Findings and Implications

Pharmacophore Flexibility : The quinazoline-dione core accommodates diverse substituents, enabling applications ranging from anticonvulsants () to kinase degraders () .

Role of Substituents :

- Pyridinylmethyl groups (target compound) may enhance blood-brain barrier penetration compared to halogenated aryl groups .

- Piperazine and hydrazinecarbonyl moieties (6g, PSP65) enable protein degradation mechanisms .

Synthetic Challenges : Complex PROTACs (e.g., 6g) require advanced purification techniques, whereas simpler amides (e.g., Y040-8796) are more straightforward .

Biological Activity

The compound 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide is a derivative of quinazoline, a class of nitrogen-containing heterocycles known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial properties, antioxidant capacity, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The synthesis of quinazoline derivatives often involves cyclocondensation reactions that yield various substituted quinazolines. The structure of 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide features a quinazoline core with two keto groups and a pyridine moiety linked through a hexanamide chain. The synthesis typically includes the reaction of anthranilic acid derivatives with pyridine-based compounds under controlled conditions to achieve the desired product.

Antimicrobial Properties

Research indicates that quinazoline derivatives exhibit significant antimicrobial activity against various bacterial strains. The compound has been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.

Table 1: Antimicrobial Activity of 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 10 - 12 | 75 |

| Escherichia coli | 9 - 15 | 65 |

| Candida albicans | 11 | 80 |

The compound demonstrates moderate activity against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 9 to 15 mm. Notably, it surpasses the efficacy of standard antibiotics like ampicillin against Candida albicans with an inhibition zone of 11 mm and an MIC of 80 mg/mL .

Antioxidant Activity

Quinazoline derivatives have also been studied for their antioxidant properties. The antioxidant activity is often assessed using various assays such as DPPH, ABTS, and CUPRAC. The presence of hydroxyl groups in the structure significantly enhances antioxidant capacity.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 15 |

| CUPRAC | 10 |

The compound exhibits strong antioxidant activity across all assays, with the CUPRAC assay showing the lowest IC50 value, indicating superior radical scavenging ability .

The mechanisms underlying the biological activities of quinazoline derivatives are multifaceted:

- Antimicrobial Action : The inhibition of bacterial growth is believed to occur through interference with DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.

- Antioxidant Mechanism : The antioxidant properties are attributed to the ability of the compound to donate hydrogen atoms or electrons to free radicals, thus neutralizing them and preventing cellular damage.

Case Studies

Several studies have highlighted the potential clinical applications of quinazoline derivatives:

- In Vivo Studies : Animal models have shown that quinazoline derivatives can effectively reduce bacterial load in infections caused by resistant strains.

- Combination Therapy : Research suggests that combining these compounds with traditional antibiotics may enhance therapeutic efficacy and reduce resistance development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.